ethyl 4-{[(2,4-dichlorophenyl)methyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
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Overview
Description
Ethyl 4-{[(2,4-dichlorophenyl)methyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C17H16Cl2N4O2 and its molecular weight is 379.24. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
- Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates, similar in structure to the specified compound, can be converted into various heterocyclic derivatives like pyrazolo[3,4-b]pyridine through reactions with nucleophilic reagents. This demonstrates the compound's potential in creating diverse heterocyclic structures (Harb et al., 1989).
- Efficient synthesis of novel ethyl pyrazolo[3,4-b]pyridine products has been achieved via condensation of pyrazole-5-amine derivatives and activated carbonyl groups (Ghaedi et al., 2015). This process is useful in the preparation of new N-fused heterocycle products.
Structural Elucidation and Compound Preparation
- A series of ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates were prepared from a similar base compound. The structure elucidation of these compounds was carried out using spectroscopic techniques (Maqbool et al., 2013).
Biological and Pharmacological Potential
- Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, a compound structurally related to the specified chemical, undergoes selective cyclocondensation and is readily converted to its analogs. This demonstrates potential in creating pharmacologically relevant structures (Lebedˈ et al., 2012).
- Novel pyrazole derivatives with antimicrobial and anticancer properties have been synthesized from a similar compound. This highlights the chemical's potential in creating compounds with significant biological activities (Hafez et al., 2016).
Innovative Synthesis Techniques
- The synthesis of new 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives demonstrates an innovative approach to create novel compounds from a base structure similar to the specified compound (Bernardino et al., 2007).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Related compounds such as indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Related compounds such as indole derivatives have been shown to impact a wide range of biological activities , suggesting that this compound may also affect multiple biochemical pathways.
Result of Action
Related compounds have been shown to possess various biological activities , suggesting that this compound may have similar effects.
Properties
IUPAC Name |
ethyl 4-[(2,4-dichlorophenyl)methylamino]-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N4O2/c1-3-25-17(24)13-8-21-16-12(9-22-23(16)2)15(13)20-7-10-4-5-11(18)6-14(10)19/h4-6,8-9H,3,7H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMAEPGTUIWFQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NCC3=C(C=C(C=C3)Cl)Cl)C=NN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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